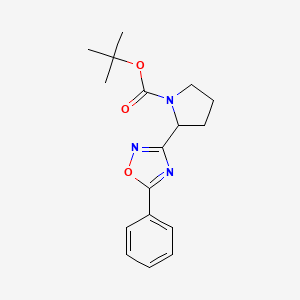
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate” is likely to be a complex organic molecule. It contains several functional groups including a tert-butyl group, a phenyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the pyrrolidine ring . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole ring and the phenyl group are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the pyrrolidine ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could potentially affect its electronic properties .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel bioactive 1,2,4-oxadiazole derivatives, including compounds structurally related to Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, has been a focus of research due to their significant antitumor activities. Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, showing promising antitumor activity toward a panel of cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). This indicates the compound's potential in medicinal chemistry, especially in developing new antitumor agents.
Additionally, the study of compounds with the 1,2,4-oxadiazole moiety extends to the characterization of their crystal structure. Naveen et al. (2007) detailed the synthesis and X-ray diffraction studies of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the importance of structural elucidation in understanding the compound's properties and applications (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Potential Applications
The research extends beyond the synthesis and structural analysis to explore the potential applications of these compounds.
Antitumor Activity : The aforementioned studies by Maftei et al. demonstrate the antitumor potential of 1,2,4-oxadiazole derivatives. The ability of these compounds to exhibit significant inhibitory activity against a range of tumor cell lines underscores their potential as frameworks for developing new anticancer drugs.
Material Science Applications : Beyond medicinal chemistry, derivatives of Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate have shown potential in materials science. For instance, the synthesis and evaluation of oxadiazole-containing compounds for their optical and electronic properties suggest their application in organic light-emitting diodes (OLEDs) and other electronic devices. Wang et al. (2001) discussed the synthesis and device performance of an oxadiazole-based hole-blocking material, indicating its utility in improving the efficiency of OLEDs (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)14-18-15(23-19-14)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCYIMJCQQDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

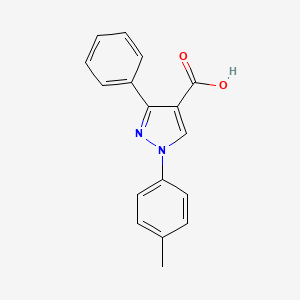
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)

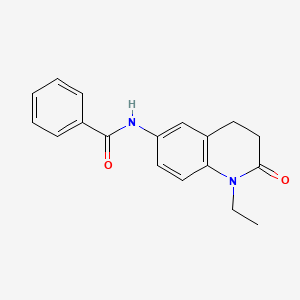
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
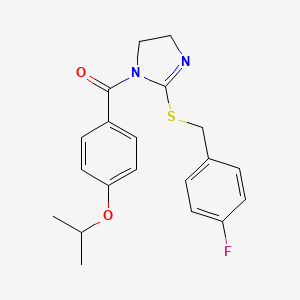
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
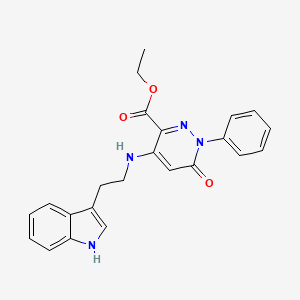

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)